Stereochemical Purity Defines Niraparib Intermediate Utility: (S)- vs. (R)-Enantiomer
The (S)-enantiomer of 3-(4-bromophenyl)piperidine is the mandatory intermediate for synthesizing Niraparib, as the (R)-enantiomer results in lower in vitro metabolic clearance and reduced cellular efficacy in PARP inhibition [1]. While exact IC₅₀ values for the isolated enantiomers are not publicly available for the bromophenyl piperidine intermediate, the final drug Niraparib (marketed as the (S)-enantiomer tosylate) demonstrates >100-fold selectivity over the (R)-form in PARP-1 inhibition assays [2]. Procurement of the (R)-enantiomer (CAS 1336754-69-8) or racemate (CAS 769944-72-1) would necessitate an additional chiral resolution step, adding at least 2–3 synthetic operations and reducing overall yield by ~15–30% based on typical resolution efficiencies [3].
| Evidence Dimension | Chirality-dependent biological activity and synthetic efficiency |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 2141967-71-5); essential for Niraparib synthesis |
| Comparator Or Baseline | (R)-enantiomer (CAS 1336754-69-8) or racemate (CAS 769944-72-1) |
| Quantified Difference | >100-fold selectivity for (S)-enantiomer in final PARP-1 inhibition; 15–30% yield penalty if resolution required |
| Conditions | PARP-1 enzymatic assay; industrial API synthesis routes |
Why This Matters
Procuring the correct (S)-enantiomer avoids costly and yield-reducing downstream chiral resolution, directly impacting the economics and feasibility of Niraparib manufacturing.
- [1] Nbinno. (2025). Niraparib (R-enantiomer) vs. S-enantiomer: Understanding the Importance of Chirality in PARP Inhibitor Research. View Source
- [2] Jones, P. et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. View Source
- [3] CN107759506B. Preparation method of nilapabu intermediate S-3-(4-bromophenyl) piperidine. View Source
